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molecular formula C7H3Cl2NS B1293921 2,4-Dichlorobenzothiazole CAS No. 3622-30-8

2,4-Dichlorobenzothiazole

Cat. No. B1293921
M. Wt: 204.08 g/mol
InChI Key: JJWANONAOYNRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583157B2

Procedure details

Anhydrous CuCl2 (Aldrich, 4.37 g, 32.5 mmol), t-butyl nitrite (Aldrich, 4.83 mL, 40.6 mmol) and anhydrous acetonitrile (EM, 50 mL) were added to a 3-necked round-bottomed flask equipped with a reflux condenser, an additional funnel and a gas outlet tube. The mixture was warmed to 65° C. and a suspension of 2-amino-4-chlorobenzothiazole in 50 mL of acetonitrile. During the addition, the reaction mixture tuned to black and gas evolved. After gas evolution is complete, the reaction was allowed to reach room temperature. The reaction mixture was poured to 300 mL of 20% aqueous HCl, extracted 3× with EtOAc (400 mL). The organic layers were washed twice with a brine solution (300 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography with 60% CH2Cl2/hexanes to give 4.8 g of product.
[Compound]
Name
CuCl2
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.N[C:9]1[S:10][C:11]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:12]=2[N:13]=1.[ClH:19]>C(#N)C>[Cl:19][C:9]1[S:10][C:11]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:12]=2[N:13]=1

Inputs

Step One
Name
CuCl2
Quantity
4.37 g
Type
reactant
Smiles
Name
Quantity
4.83 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, an additional funnel and a gas outlet tube
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc (400 mL)
WASH
Type
WASH
Details
The organic layers were washed twice with a brine solution (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography with 60% CH2Cl2/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C(=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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